molecular formula C18H21NO4S B6412984 2-(3-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% CAS No. 1261916-74-8

2-(3-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6412984
CAS RN: 1261916-74-8
M. Wt: 347.4 g/mol
InChI Key: WYOGYAXVKYQJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% (hereafter referred to as 2-3-t-BSM-5-MBA) is a synthetic acid compound with a wide range of applications in the scientific research field. It is a white powder with a melting point of 69-71°C and a boiling point of >300°C. 2-3-t-BSM-5-MBA is a versatile compound and has been used in various studies, ranging from biochemical and physiological studies to lab experiments.

Mechanism of Action

2-3-t-BSM-5-MBA is an inhibitor of enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the biosynthesis of prostaglandins and leukotrienes. It works by binding to the active site of the enzyme and blocking its activity. This inhibition of enzyme activity leads to the inhibition of prostaglandin and leukotriene production, which in turn leads to the inhibition of inflammation, pain, and other physiological responses.
Biochemical and Physiological Effects
2-3-t-BSM-5-MBA has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have anti-allergic, anti-tumor, and anti-oxidant effects. In addition, 2-3-t-BSM-5-MBA has been shown to have a protective effect on the liver, kidney, and heart.

Advantages and Limitations for Lab Experiments

The use of 2-3-t-BSM-5-MBA in lab experiments has several advantages. It is a relatively inexpensive compound, and it is easy to obtain and use. It is also a versatile compound, and it can be used in a variety of studies. However, there are also some limitations to the use of 2-3-t-BSM-5-MBA in lab experiments. It has a relatively low solubility in water, and it has a relatively low melting point, which can make it difficult to handle in some experiments.

Future Directions

There are several potential future directions for the use of 2-3-t-BSM-5-MBA in scientific research. One potential direction is to use it as a tool to study the effects of various compounds on cell viability, cellular metabolism, and gene expression. Another potential direction is to use it as a tool to study the effects of inflammation, pain, and other physiological responses. Additionally, 2-3-t-BSM-5-MBA could be used to study the effects of various drugs on the body, as well as the effects of different diets and lifestyles on health. Finally, 2-3-t-BSM-5-MBA could be used to study the effects of environmental toxins on the body.

Synthesis Methods

2-3-t-BSM-5-MBA can be synthesized through a series of reactions. The first step is to synthesize the starting material, 4-bromo-2-methylbenzoic acid, by reacting 4-bromobenzonitrile with methanol in the presence of sodium hydroxide. The next step is to synthesize the intermediate, 2-methyl-5-bromobenzoic acid, by reacting 4-bromo-2-methylbenzoic acid with bromine in acetic acid. The final step is to synthesize the target compound, 2-3-t-BSM-5-MBA, by reacting 2-methyl-5-bromobenzoic acid with 3-t-butylsulfamoyl-phenyl in the presence of sodium hydroxide.

Scientific Research Applications

2-3-t-BSM-5-MBA is widely used in scientific research due to its versatile properties. It has been used in various studies, including biochemical and physiological studies, as well as lab experiments. In biochemical and physiological studies, 2-3-t-BSM-5-MBA has been used as an inhibitor of enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the biosynthesis of prostaglandins and leukotrienes. 2-3-t-BSM-5-MBA has also been used in lab experiments to study the effects of various compounds on cell viability, cellular metabolism, and gene expression.

properties

IUPAC Name

2-[3-(tert-butylsulfamoyl)phenyl]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-12-8-9-15(16(10-12)17(20)21)13-6-5-7-14(11-13)24(22,23)19-18(2,3)4/h5-11,19H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOGYAXVKYQJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-t-Butylsulfamoylphenyl)-5-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.